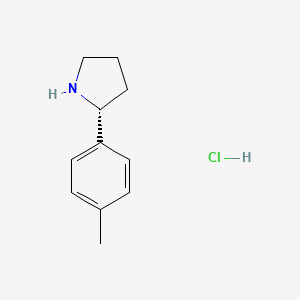![molecular formula C10H9BrN2Zn B14888591 3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)
3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound that features a phenyl group substituted with an imidazole moiety and coordinated to a zinc bromide center. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and stability in solution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide typically involves the reaction of 3-[(1H-imidazol-1-ylmethyl)]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(1H-imidazol-1-ylmethyl)]phenyl bromide+Zn→3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of automated systems for mixing and monitoring can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the transfer of the phenyl group from the zinc center to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent of choice is usually THF due to its ability to stabilize the organozinc species.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and the development of new drugs.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-zinc bonds.
Mecanismo De Acción
The mechanism by which 3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc center to an electrophilic partner. This process is facilitated by the coordination of the imidazole moiety to the zinc, which stabilizes the organozinc species and enhances its reactivity. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the zinc compound acts as a nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc bromide: Lacks the imidazole moiety, making it less versatile in certain reactions.
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide: Similar structure but with magnesium instead of zinc, leading to different reactivity and stability.
3-[(1H-imidazol-1-ylmethyl)]phenylboronic acid: Used in Suzuki coupling reactions, offering an alternative to zinc-based reagents.
Uniqueness
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide is unique due to its combination of a phenyl group and an imidazole moiety coordinated to a zinc center. This structure provides a balance of reactivity and stability, making it particularly useful in cross-coupling reactions where other organometallic reagents may be less effective.
Propiedades
Fórmula molecular |
C10H9BrN2Zn |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(phenylmethyl)imidazole |
InChI |
InChI=1S/C10H9N2.BrH.Zn/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;;/h1-2,4-7,9H,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
DBJIIVACXAWRNI-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)CN2C=CN=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


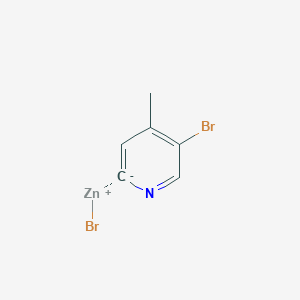
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
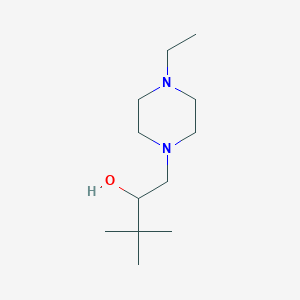

![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
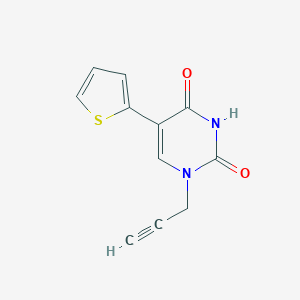
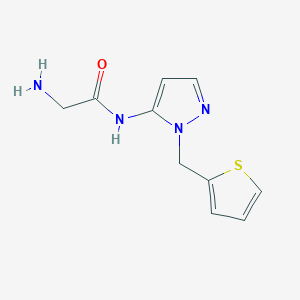
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
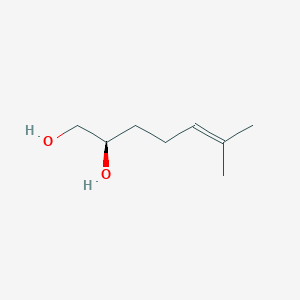
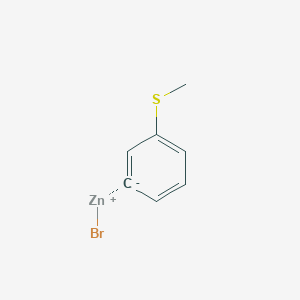
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
